molecular formula C13H15FN2 B8013546 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole CAS No. 942404-20-8

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Cat. No.: B8013546
CAS No.: 942404-20-8
M. Wt: 218.27 g/mol
InChI Key: VPUITDNGMHUWTP-UHFFFAOYSA-N
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Description

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of fluorinated indoles. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a pyrrolidin-1-ylmethyl group at the 3-position. Fluorinated indoles are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoroindole and pyrrolidine.

    N-alkylation: The 5-fluoroindole undergoes N-alkylation with pyrrolidine in the presence of a suitable base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as this compound-2,3-dione.

    Reduction: Formation of reduced derivatives such as 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indoline.

    Substitution: Formation of substituted derivatives such as 5-amino-3-(pyrrolidin-1-ylmethyl)-1H-indole.

Scientific Research Applications

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: It is used as a probe in biological studies to understand the role of fluorinated indoles in biological systems and their interactions with biomolecules.

    Chemical Biology: The compound serves as a tool in chemical biology to study enzyme mechanisms and protein-ligand interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes. The pyrrolidin-1-ylmethyl group contributes to the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: A precursor in the synthesis of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, known for its biological activities.

    3-(pyrrolidin-1-ylmethyl)-1H-indole: A non-fluorinated analog with similar structural features but different biological properties.

    5-fluoro-2-methylindole: Another fluorinated indole with distinct substitution patterns and biological activities.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a pyrrolidin-1-ylmethyl group, which confer specific physicochemical and biological properties. The combination of these functional groups enhances the compound’s potential as a versatile pharmacophore in drug discovery and other scientific research applications.

Properties

IUPAC Name

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUITDNGMHUWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259998
Record name 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942404-20-8
Record name 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942404-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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